molecular formula C12H20ClNO B1424347 4-Methyl-3-(3-methylbutoxy)aniline hydrochloride CAS No. 1333710-52-3

4-Methyl-3-(3-methylbutoxy)aniline hydrochloride

Cat. No. B1424347
M. Wt: 229.74 g/mol
InChI Key: QIZWZSOQVMJMKU-UHFFFAOYSA-N
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Description

4-Methyl-3-(3-methylbutoxy)aniline hydrochloride is a chemical compound with the molecular weight of 229.75 . It is also known by its IUPAC name, 3-(isopentyloxy)-4-methylaniline hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO.ClH/c1-9(2)6-7-14-12-8-11(13)5-4-10(12)3;/h4-5,8-9H,6-7,13H2,1-3H3;1H . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.75 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Hydroxylation and Metabolic Studies

Aniline derivatives undergo various metabolic transformations, including hydroxylation by microsomal hydroxylases, which is a fundamental process in drug metabolism and detoxification. For instance, the study of hydroxylation of alkyl and halogen substituted anilines highlights the metabolic pathways of similar compounds in hepatic systems (Daly et al., 1968). This research could provide a framework for understanding how 4-Methyl-3-(3-methylbutoxy)aniline hydrochloride might be metabolized in biological systems.

Photocage Applications

Aniline derivatives are also explored for their potential as photocages, which are molecules that release a biologically active compound upon exposure to light. The study on hydroxymethylaniline photocages for carboxylic acids and alcohols demonstrates the utility of aniline derivatives in developing light-responsive materials (Škalamera et al., 2017). This suggests potential research directions for utilizing 4-Methyl-3-(3-methylbutoxy)aniline hydrochloride in developing novel photocage systems for controlled release applications.

Catalytic Oxidation Processes

Fe3O4 magnetic nanoparticles have been utilized as catalysts for the oxidation of phenolic and aniline compounds, demonstrating the role of aniline derivatives in environmental remediation and pollution control. The efficient removal of pollutants like phenol and aniline from aqueous solutions using these catalysts points to the possible involvement of 4-Methyl-3-(3-methylbutoxy)aniline hydrochloride in similar catalytic processes (Zhang et al., 2009).

properties

IUPAC Name

4-methyl-3-(3-methylbutoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-9(2)6-7-14-12-8-11(13)5-4-10(12)3;/h4-5,8-9H,6-7,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZWZSOQVMJMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OCCC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(3-methylbutoxy)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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